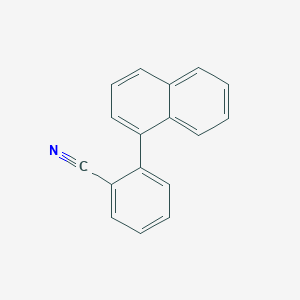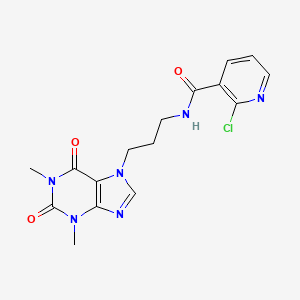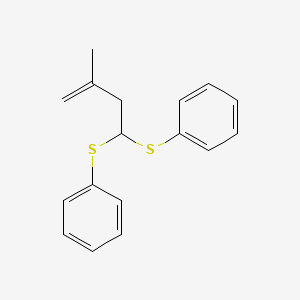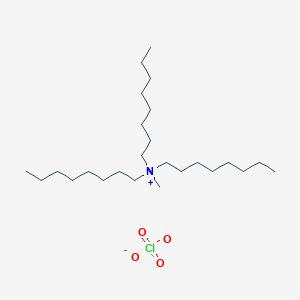
Cyclohept-1-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohept-1-ene-1-carbonyl chloride is an organic compound characterized by a seven-membered ring with a double bond and a carbonyl chloride functional group. This compound is part of the cycloalkene family and is known for its reactivity due to the presence of both the double bond and the carbonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.
Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.
Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Haloalkanes: Formed from addition reactions.
Bicyclic Compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A six-membered ring analog with similar reactivity.
Cyclopent-1-ene-1-carbonyl chloride: A five-membered ring analog with distinct reactivity due to ring strain.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
Cyclohept-1-ene-1-carbonyl chloride is unique due to its seven-membered ring structure, which provides a balance between ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
Propriétés
Numéro CAS |
72233-47-7 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
cycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
Clé InChI |
HADFNTJXTJZYDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


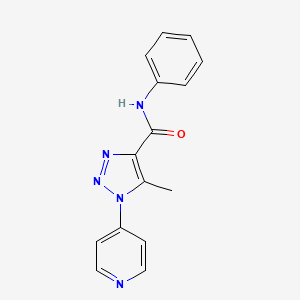
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
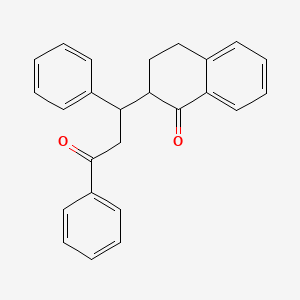



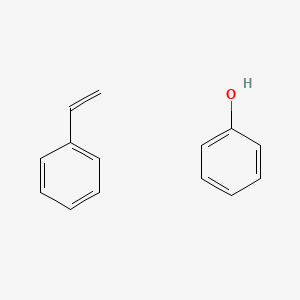
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
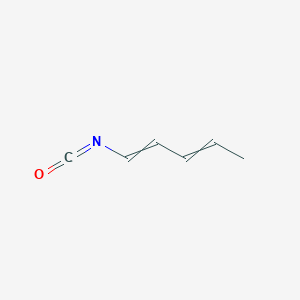
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
